N-tert-butyl-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a pyridin-3-ylmethyl group, and an oxalamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide typically involves the reaction between tert-butylamine and pyridin-3-ylmethylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve tert-butylamine and pyridin-3-ylmethylamine in anhydrous dichloromethane.
Step 2: Slowly add oxalyl chloride to the reaction mixture while maintaining the temperature below 0°C.
Step 3: Allow the reaction to proceed at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide can be compared with other similar compounds such as:
N-tert-Butyl-N’-pyridin-2-ylmethyl-oxalamide: Similar structure but with the pyridinyl group at the 2-position.
N-tert-Butyl-N’-pyridin-4-ylmethyl-oxalamide: Similar structure but with the pyridinyl group at the 4-position.
N-tert-Butyl-N’-benzyl-oxalamide: Contains a benzyl group instead of a pyridinyl group.
The uniqueness of N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide lies in its specific substitution pattern, which influences its reactivity and binding properties.
Properties
IUPAC Name |
N'-tert-butyl-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)15-11(17)10(16)14-8-9-5-4-6-13-7-9/h4-7H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKCPWWXSWDAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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